molecular formula C16H27NO4 B14333062 Cyclododecanebutanal, 1-nitro-2-oxo- CAS No. 109797-21-9

Cyclododecanebutanal, 1-nitro-2-oxo-

Katalognummer: B14333062
CAS-Nummer: 109797-21-9
Molekulargewicht: 297.39 g/mol
InChI-Schlüssel: HUBMKEYKJWANAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclododecanebutanal, 1-nitro-2-oxo- is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecanebutanal, 1-nitro-2-oxo- typically involves the nitration of cyclododecanebutanal. This process can be carried out using nitric acid (HNO3) as the nitrating agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective nitration of the desired position on the molecule .

Industrial Production Methods

In an industrial setting, the production of Cyclododecanebutanal, 1-nitro-2-oxo- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclododecanebutanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds. These products can be further utilized in various chemical processes and applications .

Wissenschaftliche Forschungsanwendungen

Cyclododecanebutanal, 1-nitro-2-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclododecanebutanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Cyclododecanebutanal, 1-nitro-2-oxo- can be compared with other nitro compounds, such as nitromethane and nitrobenzene. While all these compounds contain the nitro group, they differ in their molecular structure and properties. Cyclododecanebutanal, 1-nitro-2-oxo- is unique due to its larger cyclododecane ring and the presence of additional functional groups, which confer distinct chemical and physical properties .

List of Similar Compounds

Eigenschaften

CAS-Nummer

109797-21-9

Molekularformel

C16H27NO4

Molekulargewicht

297.39 g/mol

IUPAC-Name

4-(1-nitro-2-oxocyclododecyl)butanal

InChI

InChI=1S/C16H27NO4/c18-14-10-9-13-16(17(20)21)12-8-6-4-2-1-3-5-7-11-15(16)19/h14H,1-13H2

InChI-Schlüssel

HUBMKEYKJWANAC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(C(=O)CCCC1)(CCCC=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.